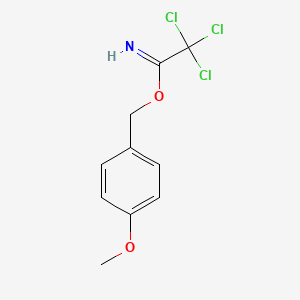

4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Description

Significance of Trichloroacetimidates as Synthetic Reagents

Trichloroacetimidates are a class of compounds highly valued in organic synthesis for their ability to act as effective alkylating agents. syr.edu Their utility stems from their activation under mild acidic conditions, using either Brønsted or Lewis acids, to form a reactive intermediate that can then be attacked by a nucleophile. syr.edu This reactivity makes them particularly useful in a variety of chemical transformations.

One of the most prominent applications of trichloroacetimidates is in glycosylation reactions. numberanalytics.com Glycosyl trichloroacetimidates are popular donors for the formation of glycosidic bonds with high stereoselectivity, a critical aspect in the synthesis of complex carbohydrates and glycoconjugates. numberanalytics.comnih.gov The trichloroacetimidate (B1259523) method has been instrumental in the synthesis of numerous biologically important oligosaccharides. nih.gov

Furthermore, trichloroacetimidates are employed in the protection of various functional groups, including alcohols and carboxylic acids. nih.govnih.gov The reactions often proceed under mild conditions and can be highly efficient, avoiding the need for harsh reagents that might be incompatible with sensitive functional groups present in the substrate. nih.govresearchgate.net The formation of esters from carboxylic acids and trichloroacetimidates, for instance, can occur without an external promoter, as the carboxylic acid itself can be acidic enough to facilitate the reaction. syr.edunih.gov

Overview of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate's Role as a Versatile Electrophile

This compound serves as a versatile electrophile, primarily for the introduction of the 4-methoxybenzyl (PMB) protecting group onto nucleophilic functional groups, most notably alcohols. tcichemicals.com The PMB group is widely used in organic synthesis due to its stability under a range of reaction conditions and, crucially, its selective deprotection methods. tandfonline.comacs.org

The reaction of this compound with an alcohol, typically catalyzed by a Lewis or Brønsted acid such as trifluoromethanesulfonic acid (TfOH), results in the formation of a p-methoxybenzyl (PMB) ether. tcichemicals.com This process is advantageous as it proceeds under mild acidic conditions, offering an alternative to the Williamson ether synthesis which requires basic conditions and may not be suitable for base-sensitive substrates. sigmaaldrich.com

The electrophilic nature of the imidate carbon is enhanced by the strong electron-withdrawing effect of the trichloromethyl group. This activation allows for the efficient transfer of the 4-methoxybenzyl group to the alcohol. The resulting PMB ether is stable to a variety of synthetic transformations.

A key feature of the PMB group is its facile and selective removal. It can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of water, under neutral conditions. tcichemicals.com This orthogonality is highly valuable in complex synthetic strategies where multiple protecting groups are present, as it allows for the deprotection of the PMB-protected alcohol without affecting other protecting groups like the benzyl (B1604629) group. tcichemicals.com Conversely, a benzyl group can often be removed by catalytic hydrogenation while leaving the PMB group intact. tcichemicals.com This versatility has led to the application of this compound in the synthesis of complex natural products. tcichemicals.comsigmaaldrich.com

The table below provides a summary of the key applications of this compound:

| Application | Description |

| Protection of Alcohols | Reacts with primary, secondary, and tertiary alcohols to form stable p-methoxybenzyl (PMB) ethers under mild acidic conditions. sigmaaldrich.com |

| Protection of Carboxylic Acids | Can be used to form p-methoxybenzyl esters, protecting the carboxylic acid functionality. nih.gov |

| Synthesis of Complex Molecules | The PMB protecting group introduced by this reagent is crucial in the multi-step synthesis of natural products and other complex organic targets. tcichemicals.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGKLBJBHACOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454780 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-99-3 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxybenzyl 2,2,2 Trichloroacetimidate

Established Synthetic Routes and Reaction Conditions

The most common and established method for synthesizing 4-methoxybenzyl 2,2,2-trichloroacetimidate involves the direct reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile (B146778). This reaction is typically performed under anhydrous conditions and is catalyzed by a base.

The standard laboratory-scale synthesis involves the addition of an alcohol to a nitrile to form an imidate, a reaction first systematically explored by Cramer. In this specific synthesis, 4-methoxybenzyl alcohol acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in trichloroacetonitrile. The reaction requires a base to facilitate the addition. The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

The reaction is typically carried out in an inert, anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (Et₂O), to prevent unwanted side reactions, particularly the hydrolysis of the starting materials and product. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.gov

A typical procedure involves dissolving 4-methoxybenzyl alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). A sub-stoichiometric amount of a suitable base is then added. After a brief period of stirring, trichloroacetonitrile is added, and the reaction is monitored until completion, usually over several hours.

The synthesis of trichloroacetimidates from alcohols and trichloroacetonitrile is fundamentally a base-catalyzed process. The role of the base is to deprotonate the alcohol, generating the corresponding alkoxide. This alkoxide is a much stronger nucleophile than the neutral alcohol, allowing for an efficient attack on the electron-deficient carbon atom of the nitrile. syr.edu

Various bases have been employed to catalyze this transformation, with non-nucleophilic organic bases and alkali metal hydrides being the most common. The choice of base can influence reaction times and yields. While strong bases like sodium hydride (NaH) can be used catalytically to generate the sodium alkoxide in situ, milder organic bases are also effective. syr.edu 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used non-nucleophilic amine base that effectively catalyzes the reaction under homogenous conditions. nih.gov

It is important to distinguish the catalytic process for the synthesis of the imidate from the catalysts used in its subsequent reactions. While the synthesis is base-catalyzed, the resulting this compound is often "activated" by a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoromethanesulfonic acid, TMSOTf) when used as a protecting group reagent for alcohols. syr.edud-nb.info

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting Alcohol | 4-Methoxybenzyl Alcohol | Must be anhydrous. |

| Reagent | Trichloroacetonitrile | Typically used in slight excess (e.g., 1.2 equivalents). |

| Catalyst (Base) | Sodium Hydride (NaH), DBU | Used in catalytic amounts (e.g., 10 mol%). |

| Solvent | Dichloromethane (CH₂Cl₂), Diethyl Ether (Et₂O) | Must be anhydrous. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exotherm. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture contamination. |

Industrial-Scale Preparation Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations to ensure safety, efficiency, and product quality.

Reagent Handling and Safety: Trichloroacetonitrile is a toxic and lachrymatory substance that must be handled with appropriate personal protective equipment (PPE) and in a well-ventilated environment. On an industrial scale, closed systems are necessary for its transfer and addition to the reactor.

Thermal Management: The reaction is exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Industrial reactors with cooling jackets are essential for maintaining the optimal temperature profile.

Purification: While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method is generally not economically viable for large-scale production. Industrial processes favor purification by distillation under reduced pressure or non-chromatographic workup procedures. rsc.org However, the product is thermally sensitive and can rearrange to the more stable N-(4-methoxybenzyl)trichloroacetamide upon heating. rsc.org Therefore, any distillation must be performed at a low temperature and high vacuum.

Stability and Storage: The final product is sensitive to moisture, heat, and acid. sigmaaldrich.com For long-term storage, it should be kept in a tightly sealed container under an inert gas atmosphere at refrigerated temperatures (2-8 °C). sigmaaldrich.com

Purification Strategies for this compound

The purity of this compound is critical for its successful use in subsequent synthetic steps. The primary impurity encountered is the thermally rearranged isomer, N-(4-methoxybenzyl)trichloroacetamide. rsc.orgsigmaaldrich.com

For laboratory-scale quantities, flash column chromatography on silica gel is a highly effective method for purification. A solvent system of ethyl acetate (B1210297) in hexanes, often with a small amount of a basic modifier like triethylamine (B128534) to prevent product decomposition on the acidic silica gel, is commonly used. nih.gov

For larger-scale synthesis where chromatography is impractical, a modified workup procedure is employed. This typically involves:

Quenching the reaction with a mild aqueous solution.

Separating the organic layer.

Washing the organic layer sequentially with water and brine to remove the base catalyst and water-soluble byproducts.

Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

Concentrating the solution under reduced pressure at a low temperature to avoid thermal rearrangement.

Vacuum distillation can also be used for purification, as the compound has a reported boiling point of 135-137 °C at 0.7 mmHg. sigmaaldrich.com However, this method carries the risk of thermal rearrangement, and care must be taken to keep the distillation temperature as low as possible. rsc.org

| Method | Scale | Advantages | Disadvantages |

|---|---|---|---|

| Flash Chromatography | Laboratory | High purity achievable. | Not cost-effective for large scale; potential for product degradation on silica. |

| Aqueous Workup | Laboratory & Industrial | Simple, removes catalyst and polar impurities. | May not remove all organic impurities. |

| Vacuum Distillation | Industrial | Can provide high purity product. | Risk of thermal rearrangement to trichloroacetamide (B1219227) byproduct. rsc.org |

Reactivity Profiles and Mechanistic Investigations of 4 Methoxybenzyl 2,2,2 Trichloroacetimidate

Fundamental Reaction Types and Intermediates

Nucleophilic Substitution Reactions

4-Methoxybenzyl 2,2,2-trichloroacetimidate is a versatile reagent primarily utilized in nucleophilic substitution reactions. Its principal application is as an efficient protecting group for alcohols, forming p-methoxybenzyl (PMB) ethers upon reaction. sigmaaldrich.com This transformation is a cornerstone in multi-step organic synthesis. The utility of this reagent extends beyond alcohol protection, as it readily undergoes substitution reactions with a variety of nucleophiles, including carbon, oxygen, sulfur, and nitrogen-based species. syr.edu For instance, it is employed for the esterification of carboxylic acids and the alkylation of thiols and anilines. syr.eduresearchgate.net

Role as a Nucleophile and Electrophile

In its characteristic reactions, this compound functions as a potent electrophile . The structural framework of the molecule dictates this reactivity. The trichloromethyl group acts as a strong electron-withdrawing group, which activates the imidate carbon, rendering it highly susceptible to attack by nucleophiles. Consequently, nucleophiles such as alcohols, carboxylic acids, or thiols attack this electrophilic center, leading to the transfer of the 4-methoxybenzyl (PMB) group and the formation of 2,2,2-trichloroacetamide (B3429180) as a byproduct. researchgate.netnih.gov The compound is therefore best described as an electrophilic PMB-donating agent. researchgate.net

Carbocationic Pathways in Reactions of this compound

Mechanistic studies indicate that the substitution reactions involving this compound predominantly proceed through a carbocationic intermediate. syr.eduresearchgate.net The formation of the 4-methoxybenzyl carbocation is a key step in the proposed cationic mechanism. syr.edu This pathway is highly favored due to the exceptional stability of this specific carbocation. The stability arises from the delocalization of the positive charge from the benzylic carbon into the aromatic ring, a process significantly enhanced by the strong electron-donating effect of the para-methoxy group via resonance. This high degree of stabilization facilitates the departure of the trichloroacetamide (B1219227) leaving group and the subsequent formation of the planar carbocation intermediate, which then rapidly reacts with the available nucleophile. libretexts.org

SN1 versus SN2 Mechanistic Considerations in Trichloroacetimidate (B1259523) Reactions

The debate between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms is central to understanding the reactivity of this compound. Given the strong evidence for a carbocationic intermediate, the reaction mechanism exhibits significant SN1 character. researchgate.netlibretexts.orgmasterorganicchemistry.com

The SN1 mechanism is a stepwise process. masterorganicchemistry.com In the context of this reagent, the rate-determining step is the departure of the leaving group (trichloroacetamide) to form the highly stable 4-methoxybenzyl carbocation. chemistryhall.com This intermediate is then quickly trapped by a nucleophile. masterorganicchemistry.com Conversely, an SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a five-membered transition state. masterorganicchemistry.com

For this compound, the SN1 pathway is heavily favored for several reasons:

Substrate Structure: The substrate is a benzylic system capable of forming a resonance-stabilized carbocation. Tertiary, allylic, and benzylic substrates strongly favor the SN1 mechanism because of the stability of the resulting carbocation. libretexts.org

Nucleophile Strength: SN1 reactions are often favored when weaker nucleophiles, such as alcohols or water, are used. libretexts.orglibretexts.org

Solvent Effects: Polar protic solvents can stabilize both the departing leaving group and the carbocation intermediate, further promoting the SN1 pathway. libretexts.orglibretexts.org

While an SN2 reaction is theoretically possible, it is sterically hindered and electronically disfavored compared to the low-energy SN1 pathway afforded by the stable carbocation. chemistryhall.com

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary, Benzylic, Allylic (stable carbocation) | Methyl, Primary (less steric hindrance) | The benzylic substrate forms a highly stable carbocation, strongly favoring the SN1 pathway . libretexts.org |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single transition state) | Evidence points to a cationic intermediate. researchgate.netmasterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Reacts effectively with weak nucleophiles like alcohols. libretexts.org |

| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., Acetone, DMSO) | Reactions are often performed in solvents that can support ionic intermediates. libretexts.orglibretexts.org |

Activation Mechanisms of Trichloroacetimidate Donors

Acid-Catalyzed Activation

The activation of trichloroacetimidate donors, including this compound, is typically achieved under acidic conditions. sigmaaldrich.comrsc.org The presence of a catalytic amount of a Brønsted or Lewis acid facilitates the substitution reaction. The mechanism of acid catalysis involves the protonation of the nitrogen atom of the imidate group. This protonation converts the trichloroacetamide moiety into a much better leaving group. The enhanced leaving group ability promotes its departure, thereby accelerating the formation of the critical 4-methoxybenzyl carbocation intermediate, which is then intercepted by the nucleophile.

A variety of acid catalysts can be employed, with the choice often depending on the specific substrate and its acid sensitivity.

| Catalyst Type | Examples | Notes |

|---|---|---|

| Brønsted Acid | Triflic acid (TfOH), Camphorsulfonic acid (CSA), Pyridinium p-toluenesulfonate (PPTS) | Used in catalytic amounts to promote O-alkylation of alcohols under mildly acidic conditions. rsc.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Zinc (II) triflate | Effective for activating the imidate towards various nucleophiles, including carbon, oxygen, and nitrogen. syr.edu |

| Substrate Self-Promotion | Carboxylic Acids, Phosphonic Acids | When the nucleophile is sufficiently acidic (e.g., a carboxylic acid), it can act as the proton source, eliminating the need for an external acid catalyst. researchgate.netnih.govnih.gov |

Notably, in certain reactions, an external acid catalyst is not required. For example, when using this compound for the esterification of carboxylic acids, the carboxylic acid substrate is itself acidic enough to protonate the imidate and promote the reaction. researchgate.netnih.gov Similarly, neutral or slightly acidic conditions are effective for the derivatization of phosphonic acids. nih.gov This self-promoting feature makes the reagent particularly useful for substrates that might be sensitive to stronger acidic conditions.

Cooperative Catalysis in Trichloroacetimidate Activation

The mechanism typically involves the simultaneous activation of the trichloroacetimidate donor and the nucleophilic acceptor (e.g., an alcohol) through a network of non-covalent interactions, such as hydrogen bonds. nih.govnih.gov For instance, a catalytic system composed of a singly protonated phenanthrolinium salt and the byproduct trichloroacetamide can facilitate the coupling of α-glycosyl trichloroacetimidate donors with a variety of alcohols and amines. acs.orgnih.gov Kinetic and computational studies support a proposed mechanism where the catalyst and co-catalyst engage in multiple, simultaneous hydrogen-bonding interactions with both the donor and acceptor. acs.orgnih.gov This creates a highly organized transition state that promotes an SN2-like displacement of the trichloroacetimidate group, leading to excellent yields and high β-selectivity in glycosylation reactions. acs.orgnih.govnih.gov

The key interactions in one such proposed cooperative system include:

Activation of the trichloroacetimidate donor via a strong hydrogen bond between the acidic N-H of the phenanthrolinium catalyst and the imidate nitrogen. nih.gov

Activation of the alcohol nucleophile through a hydrogen bond with the carbonyl oxygen of the trichloroacetamide byproduct. nih.govnih.gov

Further stabilization of the transition state complex through additional hydrogen bonds involving the catalyst, byproduct, and counterions. nih.gov

This approach is particularly advantageous as it can achieve stereochemical outcomes that are difficult to obtain through traditional methods like neighboring group participation. acs.orgnih.gov

| Catalytic System | Proposed Mechanism | Key Features | Typical Application |

|---|---|---|---|

| Phenanthrolinium Salt / Trichloroacetamide | Dual hydrogen-bond activation of donor and acceptor. acs.orgnih.gov | Promotes SN2-like mechanism; high β-selectivity. acs.orgnih.gov | Stereoselective O- and N-glycosylations. nih.gov |

| Thiourea (B124793) / Brønsted Acid | Cooperative activation through hydrogen bonding. nih.govresearchgate.net | Enforces SN2-type pathway even at room temperature. nih.gov | Preferential formation of β-glycosides from α-donors. nih.gov |

| Platinum(IV) Chloride | Dual role as a weak Lewis acid and ligand-binding agent. acs.org | Binds to acceptor hydroxyl group, increasing its nucleophilicity while activating the donor. acs.org | Stereo- and regioselective glycosidations. acs.org |

Rearrangement Reactions Involving 4-Methoxybenzyl Trichloroacetimidates

Beyond their role as alkylating agents, trichloroacetimidates are known to undergo synthetically useful rearrangement reactions. The most prominent of these is the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates. nih.gov However, related rearrangements can also occur with other structural motifs, such as benzylic trichloroacetimidates, which are structurally analogous to this compound. nih.govresearchgate.net These reactions typically result in the 1,3-transposition of functionality, converting an O-imidate into an N-acetamide. nih.govorganic-chemistry.org

Allylic Trichloroacetimidate Rearrangements

The rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides is widely known as the Overman rearrangement. wikipedia.orgchem-station.com This transformation is a powerful method for the synthesis of allylic amines from readily available allylic alcohols. organic-chemistry.org The reaction is a thermal or metal-catalyzed nih.govnih.gov-sigmatropic rearrangement that proceeds through a highly ordered, six-membered chair-like transition state. organic-chemistry.orgchem-station.comnrochemistry.com

The key mechanistic features of this rearrangement are:

Concerted Pericyclic Reaction: The reaction is a suprafacial, concerted process, similar to the Claisen rearrangement. nrochemistry.com

High Stereoselectivity: The ordered transition state allows for the efficient transfer of chirality, making asymmetric variants possible. organic-chemistry.org

Irreversibility: The formation of the stable trichloroacetamide functionality provides a strong thermodynamic driving force, rendering the reaction irreversible. nrochemistry.com

This rearrangement provides a clean 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.orgwikipedia.org The resulting N-allyl trichloroacetamide can then be readily hydrolyzed to furnish the corresponding primary allylic amine. nrochemistry.com

Thermal and Catalytic Conditions for Rearrangements

The rearrangement of trichloroacetimidates can be induced under either thermal or catalytic conditions, with the choice of conditions often influencing reaction efficiency and scope. nih.gov

Thermal Conditions: Heating a trichloroacetimidate, particularly one that can form a stable carbocation like a benzylic or allylic imidate, in a non-polar solvent such as toluene (B28343) can induce rearrangement. nih.govorganic-chemistry.org These catalyst-free conditions are thought to proceed via an SN1-like pathway involving the ionization of the imidate to form a carbocation and the trichloroacetamide anion. nih.gov Subsequent recombination at the nitrogen atom of the anion yields the rearranged trichloroacetamide product. nih.gov The presence of an electron-donating group, such as the 4-methoxy group on the benzyl (B1604629) ring, would be expected to stabilize the cationic intermediate and facilitate this process.

Catalytic Conditions: The rearrangement can be significantly accelerated by the use of acid catalysts. Both Lewis acids and Brønsted acids have been shown to be effective. nih.govresearchgate.net Catalysts such as trimethylsilyl triflate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), and triflic acid can promote the rearrangement of benzylic and glycosyl trichloroacetimidates to their corresponding trichloroacetamides, often in high yields and at lower temperatures than thermal conditions require. nih.govresearchgate.net The acid catalyst coordinates to the nitrogen atom of the imidate, weakening the C-O bond and promoting the formation of the key cationic intermediate necessary for the rearrangement. nih.gov For benzylic systems, electron-donating groups on the aromatic ring generally lead to very good yields of the rearranged acetamide (B32628) product under both thermal and Lewis acid-catalyzed conditions. nih.gov

| Conditions | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thermal | None | 140 | 1 | 95 |

| Catalytic | BF₃·OEt₂ (10) | 25 | 1 | 96 |

| Catalytic | TMSOTf (10) | 25 | 1 | 95 |

| Catalytic | Tf₂NH (10) | 25 | 1 | 97 |

| Catalytic | TfOH (10) | 25 | 0.5 | 98 |

Applications of 4 Methoxybenzyl 2,2,2 Trichloroacetimidate in Complex Molecule Synthesis

Protection of Hydroxyl Groups as 4-Methoxybenzyl Ethers

The protection of alcohols as 4-methoxybenzyl (PMB or MPM) ethers is a cornerstone of its utility. The trichloroacetimidate (B1259523) method provides a reliable means of installing this protecting group, which is stable under a wide range of conditions but can be selectively removed when needed.

4-Methoxybenzyl 2,2,2-trichloroacetimidate is effective for the protection of a broad spectrum of hydroxyl groups, encompassing primary, secondary, and tertiary alcohols. nih.gov The reactivity of the alcohol generally follows the expected steric trend, with primary alcohols reacting most readily. However, the high reactivity of the trichloroacetimidate allows for the efficient protection of more hindered secondary and even tertiary alcohols, which can be challenging with other methods like the Williamson ether synthesis. total-synthesis.com This broad scope makes it a highly valuable reagent in the synthesis of complex polyhydroxylated natural products.

Table 1: Scope of Alcohol Protection using this compound

| Alcohol Type | General Reactivity | Key Considerations |

|---|---|---|

| Primary | High | Typically proceeds in high yield under mild conditions. |

| Secondary | Moderate to High | Generally efficient; may require slightly more forcing conditions than primary alcohols depending on steric hindrance. |

| Tertiary | Moderate | Protection is feasible due to the high reactivity of the reagent, a significant advantage over methods using PMB-halides. total-synthesis.com |

The formation of PMB ethers using this compound proceeds under mild acidic conditions. tcichemicals.com The reaction is typically catalyzed by a substoichiometric amount of a Brønsted or Lewis acid. The carboxylic acid itself can promote the transformation when esterifying, but for alcohols, an external catalyst is generally employed. nih.gov This approach avoids the need for strong bases (like sodium hydride) often used in Williamson ether synthesis, which might be incompatible with sensitive functional groups elsewhere in the molecule. google.com The trichloroacetamide (B1219227) byproduct that forms is often crystalline and can complicate purification, which has led to the development of alternative reagents, though the trichloroacetimidate method remains common.

Commonly used acid catalysts include:

Trifluoromethanesulfonic acid (TfOH) tcichemicals.com

Camphorsulfonic acid (CSA)

Methyl tosylate

These catalysts are effective in promoting the reaction without damaging acid-sensitive groups. tcichemicals.com

A key advantage of the PMB protecting group is the availability of orthogonal deprotection strategies, allowing for its selective removal in the presence of other protecting groups. This is crucial in multi-step synthesis.

Oxidative Cleavage : The PMB ether can be selectively cleaved under mild, neutral conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comtcichemicals.com The electron-donating methoxy group facilitates this oxidative removal, a reaction that does not affect many other common protecting groups, such as standard benzyl (B1604629) (Bn) ethers. total-synthesis.comtcichemicals.com

Acidic Cleavage : While stable to many mild acids, the PMB group can be removed with strong acids like trifluoroacetic acid (TFA). commonorganicchemistry.comucla.edu This provides another method of removal, though it is less selective if other acid-labile groups are present.

Orthogonality with Benzyl Ethers : The differential reactivity allows for true orthogonality. The PMB group can be removed with DDQ, leaving a benzyl group intact. tcichemicals.com Conversely, a benzyl group can be selectively removed via catalytic reduction (e.g., hydrogenolysis with a Raney nickel catalyst) while the PMB group remains, as it is generally stable to these conditions. tcichemicals.com

Table 2: Orthogonal Deprotection Schemes

| Protecting Group | Cleavage Reagent | Effect on Other Groups |

|---|---|---|

| 4-Methoxybenzyl (PMB) | DDQ | Benzyl (Bn) ethers are stable. |

| Benzyl (Bn) | H₂, Raney Nickel | PMB ethers are stable. |

| 4-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | May cleave other acid-sensitive groups (e.g., Boc, acetals). |

Esterification with this compound

Beyond alcohol protection, this compound is an excellent reagent for the protection of carboxylic acids as their corresponding PMB esters. This method is characterized by its operational simplicity and mild conditions.

The reaction between a carboxylic acid and this compound provides the PMB ester in high yields. nih.govresearchgate.net The method demonstrates a wide substrate scope, proving effective for a diverse range of carboxylic acids. nih.gov

This includes:

Electron-rich and electron-poor benzoic acids. nih.gov

Carboxylic acids containing sensitive functionalities such as halogens, alkenes, and alkynes. nih.gov

Sterically hindered carboxylic acids, which often give lower yields with other imidate reagents. researchgate.net

Substrates with free hydroxyl groups, which are tolerated without competing ether formation. nih.gov

Crucially, the reaction proceeds without racemization for carboxylic acids with an α-stereocenter and without isomerization for Z-α,β-unsaturated acids. researchgate.net

A significant feature of this esterification is that it can proceed efficiently without the need for an external acid catalyst or promoter. researchgate.netnih.gov The reaction is promoted by the carboxylic acid substrate itself in a process described as symbiotic activation. nih.govmdpi.comchemrxiv.org The carboxylic acid is sufficiently acidic to protonate the nitrogen atom of the trichloroacetimidate, activating it for nucleophilic attack by the resulting carboxylate. This self-promoting system avoids the use of strong Lewis or Brønsted acids, which could lead to the decomposition of sensitive substrates. nih.gov This promoter-free method is highly effective, yielding PMB esters in excellent yields, typically ranging from 72-99%. researchgate.net

Glycosylation Chemistry Utilizing this compound Donors

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental in the synthesis of complex carbohydrates and glycoconjugates. This compound donors are instrumental in these reactions due to their reactivity and the stereochemical control they can impart.

The stereoselective formation of glycosidic bonds is a significant challenge in carbohydrate chemistry. nih.govThe stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. rsc.orgTrichloroacetimidate donors, including this compound, are widely used due to their high reactivity and ability to be activated by catalytic amounts of a Lewis acid. nih.govthieme-connect.de Recent advancements have focused on developing highly stereoselective glycosylation methods. For instance, cooperative catalysis, employing a combination of catalysts to activate both the donor and acceptor, has emerged as a powerful strategy. nih.govthieme-connect.deThe use of organocatalysts, such as thiourea (B124793) derivatives, can promote stereoselective glycosylation by forming hydrogen bonds with the reacting partners, thereby pre-organizing them for the desired stereochemical outcome. thieme-connect.dePre-activation based glycosylation, where the donor is activated before the addition of the acceptor, offers another level of control over stereoselectivity by allowing for the fine-tuning of reaction intermediates. nih.gov

The formation of either the α- or β-anomer during glycosylation is critical for the biological function of the resulting oligosaccharide. The anomeric effect and the nature of the substituent at the C-2 position of the glycosyl donor play crucial roles in determining the stereochemical outcome. nih.govlibretexts.org In the context of this compound donors, the presence of a participating group at the C-2 position, such as an acyl group, typically leads to the formation of the 1,2-trans-glycoside (β-anomer for glucose and galactose) through the formation of an intermediate acyloxonium ion. rsc.orgConversely, a non-participating group at C-2, like a benzyl ether, often results in a mixture of α- and β-anomers, with the ratio being dependent on the reaction conditions. beilstein-journals.org Strategies to control anomer formation include:

Neighboring Group Participation: Utilizing a C-2 substituent that can form a cyclic intermediate, thereby blocking one face of the anomeric center and directing the incoming nucleophile to the opposite face. rsc.org* Solvent Effects: The choice of solvent can influence the equilibrium between the α- and β-anomers of the activated donor, thereby affecting the final product ratio. nih.gov* Catalyst Control: The use of specific Lewis or Brønsted acids can favor the formation of one anomer over the other. nih.govmdpi.comFor example, singly protonated phenanthrolinium salts have been shown to catalyze β-selective glycosylations. nih.gov* Temperature: Lower reaction temperatures often enhance the stereoselectivity of glycosylation reactions. nih.gov The interplay of these factors allows chemists to selectively synthesize the desired anomer in complex glycosylation reactions.

To streamline the synthesis of complex carbohydrates, one-pot protection and glycosylation strategies have been developed. nih.govresearchgate.netchimia.chThese methods combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby improving efficiency and reducing waste. nih.gov A key challenge in carbohydrate synthesis is the regioselective protection of multiple hydroxyl groups. researchgate.netchimia.chOne-pot procedures have been devised to selectively protect different hydroxyl groups on a monosaccharide, followed by glycosylation in the same reaction vessel. researchgate.netchimia.chFor instance, a temporary protecting group can be introduced at a specific position, followed by glycosylation at another free hydroxyl group, and then removal of the temporary group, all in a single pot. nih.govThis approach has been successfully applied to the synthesis of complex molecules like Lipid II analogues. nih.govThe development of such methodologies significantly accelerates the synthesis of oligosaccharides and glycoconjugates. nih.gov

Alkylation Reactions Mediated by this compound

Beyond its use in glycosylation, this compound is an effective alkylating agent for a variety of nucleophiles. sigmaaldrich.comsyr.eduThe reaction proceeds through the activation of the trichloroacetimidate by a Lewis or Brønsted acid, generating a reactive p-methoxybenzyl cation that is then trapped by the nucleophile.

Nitrogen-containing compounds are prevalent in pharmaceuticals and natural products. The alkylation of nitrogen nucleophiles with this compound provides a convenient method for the introduction of the PMB protecting group or for the synthesis of more complex nitrogen-containing structures.

The reaction is generally applicable to a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, anilines, and nitrogen-containing heterocycles like pyrazoles. mdpi.comsyr.eduBrønsted acids, such as camphorsulfonic acid, are often effective catalysts for these transformations. mdpi.comIn the case of unsymmetrical pyrazoles, the alkylation can lead to a mixture of regioisomers, with the major product often determined by steric factors. mdpi.comTable 1: Examples of N-Alkylation with this compound

| Nucleophile | Product | Catalyst | Yield (%) |

| Aniline (B41778) | N-(4-Methoxybenzyl)aniline | Brønsted Acid | Good |

| Pyrrole | 1-(4-Methoxybenzyl)-1H-pyrrole | Lewis Acid | High |

| 4-Chloropyrazole | 1-(4-Methoxybenzyl)-4-chloro-1H-pyrazole | Camphorsulfonic acid | Good |

| Isatin | 1-(4-Methoxybenzyl)indoline-2,3-dione | Acid Catalyst | Good |

This table is illustrative and specific yields can vary based on reaction conditions.

Sulfur-containing compounds are also important in organic and medicinal chemistry. This compound can be used to alkylate sulfur nucleophiles such as thiols and sulfonamides. nih.govThe high nucleophilicity of sulfur makes these reactions generally efficient. msu.edulibretexts.org The alkylation of thiols with trichloroacetimidates can proceed under neutral conditions, providing a mild method for the formation of thioethers. syr.eduFor sulfonamides, the alkylation can be achieved under thermal conditions without the need for an external catalyst, as the reaction is often promoted by the acidic nature of the sulfonamide itself. nih.govThe reactivity of the trichloroacetimidate is a key factor, with more stable carbocation precursors generally leading to higher yields. nih.govTable 2: Examples of S-Alkylation with this compound

| Nucleophile | Product | Conditions | Yield (%) |

| Thiophenol | (4-Methoxybenzyl)(phenyl)sulfane | Neutral | Good |

| Toluenesulfonamide | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | Thermal | Good |

| 2-(Trimethylsilyl)ethanesulfonamide | N-(4-Methoxybenzyl)-2-(trimethylsilyl)ethanesulfonamide | Thermal | Good |

This table is illustrative and specific yields can vary based on reaction conditions.

Alkylation of Carbon Nucleophiles (Indoles)

The Friedel-Crafts alkylation of indoles with trichloroacetimidate electrophiles is a key method for creating C3-substituted indole scaffolds, which are prevalent in pharmacologically active compounds. nih.gov While trichloroacetimidates are generally excellent alkylating agents for indoles in the presence of a Lewis acid, the high reactivity of this compound presents unique challenges. nih.gov

Under typical Lewis acid-catalyzed conditions, the enhanced electrophilicity of the 4-methoxybenzyl group leads to polyalkylation of the electron-rich indole nucleus. nih.gov This often results in the formation of complex mixtures, making the selective mono-alkylation difficult to achieve. Attempts to control the reaction by using lower temperatures or milder Lewis acids have generally been unsuccessful in preventing these side product formations. nih.gov The reaction performs more efficiently when either the indole or the imidate is functionalized with electron-withdrawing groups, which tempers the reactivity and reduces the likelihood of overalkylation. nih.gov

| Reaction Details: Indole Alkylation | |

| Nucleophile | Indole |

| Electrophile | This compound |

| Conditions | Lewis Acid (e.g., TMSOTf) |

| Product | C3-Alkylated Indole |

| Outcome | Prone to polyalkylation, leading to complex product mixtures due to high reactivity. nih.gov |

Catalytic Systems and Reagent Design in 4 Methoxybenzyl 2,2,2 Trichloroacetimidate Chemistry

Lewis Acid Catalysis in Trichloroacetimidate (B1259523) Reactions

Lewis acid catalysis is a cornerstone of trichloroacetimidate chemistry, widely employed to activate the imidate group for nucleophilic substitution. acs.org Glycosyl trichloroacetimidates, for instance, are commonly activated by a catalytic amount of a Lewis acid, which coordinates to the nitrogen or oxygen atom of the imidate. This coordination enhances the leaving group ability of the trichloroacetamide (B1219227) moiety, promoting the formation of a reactive oxocarbenium ion intermediate. nih.gov This intermediate is then attacked by a nucleophile, such as an alcohol, to form the desired glycosidic bond. nih.gov

Commonly used Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govdaneshyari.com The choice of Lewis acid and reaction conditions, particularly temperature, can significantly influence the stereochemical outcome of the reaction. nih.govdaneshyari.com For example, in the synthesis of functionalized pyrroloindolines, a study comparing various acid catalysts found that the powerful Lewis acid BF₃·OEt₂ provided a more rapid and higher-yielding reaction for the displacement of a trichloroacetimidate group compared to other Lewis acids like copper(II) triflate (Cu(OTf)₂) or Brønsted acids. nih.govrsc.org

In the absence of an external nucleophile, Lewis acid catalysis can induce other transformations. For example, treatment of glycosyl trichloroacetimidates with TMSOTf without a glycosyl acceptor can lead to a rearrangement to form N-trichloroacetyl glycosylamines. thieme-connect.de This highlights the versatility of Lewis acids in directing the reactivity of trichloroacetimidates toward different synthetic outcomes.

| Lewis Acid Catalyst | Typical Application | Mechanism Highlights | Reference |

|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Glycosylation, Nucleophilic Substitution | Activates imidate, promotes oxocarbenium ion formation. | nih.govdaneshyari.comnih.govrsc.org |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Glycosylation, Rearrangements | Strong activation, can lead to rearrangement in absence of nucleophile. | nih.govdaneshyari.comthieme-connect.de |

| Copper(II) Triflate (Cu(OTf)₂) | Nucleophilic Substitution | Effective catalyst for C-O bond formation. | nih.gov |

Brønsted Acid Catalysis in Trichloroacetimidate Activation

Alongside Lewis acids, Brønsted acids are effective catalysts for activating trichloroacetimidates. acs.orgwikipedia.org The acidic proton of a Brønsted acid protonates the nitrogen atom of the imidate, turning the trichloroacetamide into a better leaving group. This activation facilitates nucleophilic attack and subsequent displacement. Research has shown that Brønsted acids with a pKa lower than 5.0 are generally effective at activating trichloroacetimidate donors. daneshyari.com

A variety of Brønsted acids have been utilized, ranging from trifluoromethanesulfonic acid (TfOH) to camphorsulfonic acid (CSA). nih.govorganic-chemistry.org While powerful acids like TfOH can promote rapid reactions, they may also lead to the formation of side products. nih.gov Milder Brønsted acids are often preferred to achieve higher selectivity. In some systems, a synergistic effect has been observed when using a combination of a Brønsted acid and a Lewis acid, leading to enhanced catalytic activity. organic-chemistry.org For example, a dual system of a carboxylic acid and magnesium bromide (MgBr₂) was found to be uniquely effective in promoting a desired glycosylation reaction. organic-chemistry.org

A significant advancement in trichloroacetimidate chemistry has been the development of chiral Brønsted acid catalysts to control the stereochemistry of glycosylation reactions. rsc.orgorganic-chemistry.org This approach represents a powerful strategy for asymmetric catalysis, where the chiral environment provided by the catalyst dictates the facial selectivity of the nucleophilic attack on the oxocarbenium intermediate or influences the stereochemistry of an Sₙ2-like transition state.

BINOL-derived chiral phosphoric acids (CPAs) have emerged as particularly effective catalysts in this context. rsc.orgnih.gov Research has demonstrated that the chirality of the acid catalyst can profoundly influence the α/β ratio of the glycosidic product. rsc.orgorganic-chemistry.org For instance, in certain glycosylation reactions, the (S)-enantiomer of a BINOL-derived phosphoric acid catalyst was found to induce high β-selectivity, whereas the (R)-enantiomer resulted in lower selectivity. rsc.org

The stereochemical outcome is often dependent on a "matched/mismatched" interaction between the chirality of the catalyst and the anomeric configuration of the trichloroacetimidate donor. nih.gov High levels of diastereoselectivity can be achieved when the catalyst and donor are a "matched" pair (e.g., an (S)-catalyst with an α-trichloroacetimidate donor can yield a 1:16 α:β ratio). Conversely, a "mismatched" pair (e.g., an (R)-catalyst with the same donor) results in a much lower selectivity. nih.gov This principle allows for rational control over the stereoselective synthesis of glycosides. Furthermore, cooperative catalytic systems, such as the combination of a thiourea (B124793) cocatalyst with a chiral phosphoric acid, have been developed to enhance reaction rates and yields while maintaining high stereocontrol, enabling the α-stereoselective synthesis of challenging 2-deoxyglycosides. acs.org

| Catalyst System | Donor/Acceptor Type | Key Finding / Selectivity | Reference |

|---|---|---|---|

| (S)-BINOL-derived phosphoric acid | Glycosyl Trichloroacetimidate | Influences stereochemical outcome; generally induces high β-selectivity. | rsc.org |

| (S)-Catalyst + α-Trichloroacetimidate Donor | 2-Deoxy-sugar Trichloroacetimidate | "Matched" pair, leading to high β-selectivity (1:16 α:β). | nih.gov |

| (R)-Catalyst + α-Trichloroacetimidate Donor | 2-Deoxy-sugar Trichloroacetimidate | "Mismatched" pair, resulting in low selectivity (6.6:1 α:β). | nih.gov |

| Thiourea + Chiral Phosphoric Acid | Glycal Donors | Cooperative catalysis enables high α-selectivity for 2-deoxyglycosides. | acs.org |

Transition Metal Catalysis for Transformations Involving Trichloroacetimidates

Transition metal catalysts offer unique reaction pathways for trichloroacetimidates that are often complementary to traditional acid catalysis. These metals can engage in diverse mechanistic cycles, including oxidative addition, π-allyl complex formation, and reductive elimination, enabling a broad scope of synthetic transformations.

Palladium catalysis has been effectively applied to the transformation of allylic trichloroacetimidates. Two primary reaction types have been developed: the asymmetric rearrangement of allylic trichloroacetimidates and their use in allylic substitution reactions.

The palladium(II)-catalyzed asymmetric rearrangement of allylic trichloroacetimidates, aza-analogue of the Overman rearrangement, is a powerful method for converting prochiral allylic alcohols into enantioenriched allylic amines. chinesechemsoc.org Kinetic and computational studies of this reaction using chiral palladium(II) complexes support a cyclization-induced rearrangement mechanism, where the C-N bond formation is the enantiodetermining step. chinesechemsoc.org

Palladium catalysts are also proficient in promoting the allylic substitution of trichloroacetimidates with various nucleophiles. For example, the enantioselective synthesis of allylic esters has been achieved through the palladium-catalyzed reaction of (Z)-2-alkenyl trichloroacetimidates with carboxylic acids, affording branched products with excellent regioselectivity and high enantioselectivity. nih.govacs.org

Rhodium catalysts have proven to be exceptionally versatile for activating allylic, benzylic, and allenylic trichloroacetimidates, facilitating a range of regio- and enantioselective transformations with nucleophiles that are often challenging for other catalytic systems. nih.gov

A prominent application is the rhodium-catalyzed allylic amination. Using chiral diene-ligated rhodium catalysts, dynamic kinetic asymmetric transformations (DYKAT) of racemic secondary and tertiary allylic trichloroacetimidates with aniline (B41778) nucleophiles have been developed. nih.govorganic-chemistry.orgnih.gov These reactions provide direct access to chiral α,α-disubstituted and other substituted allylic N-arylamines in good yields with high levels of both regio- and enantioselectivity. rsc.orgorganic-chemistry.org The trichloroacetimidate leaving group is crucial for this reactivity, as its strongly coordinating nitrogen atom enables efficient catalysis.

Beyond amination, rhodium catalysis has enabled other key bond formations. This includes the nucleophilic fluorination of benzylic trichloroacetimidates using Et₃N·3HF to produce benzylic fluorides daneshyari.com and the asymmetric trifluoromethoxylation of racemic allylic and allenylic trichloroacetimidates. acs.orgnih.gov

| Transformation | Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Allylic Amination (DYKAT) | Racemic Tertiary Allylic Trichloroacetimidate | Chiral Diene-Ligated Rhodium | Chiral α,α-Disubstituted Allylic N-Arylamines | nih.govorganic-chemistry.org |

| Benzylic Fluorination | Benzylic Trichloroacetimidate | Rhodium Catalyst | Benzylic Fluorides | daneshyari.com |

| Allylic Trifluoromethoxylation | Racemic Allylic Trichloroacetimidate | Rhodium/Diene Catalyst | Chiral Allylic Trifluoromethoxy Compounds | nih.gov |

| Allenylic Trifluoromethoxylation | Allenylic Trichloroacetimidate | Rhodium/Diene Catalyst | Trifluoromethoxylated Allenes | acs.org |

Platinum(IV) chloride (PtCl₄) has been identified as a unique and highly effective dual-function catalyst for stereo- and regioselective glycosidations using O-glycosyl trichloroacetimidates. nih.gov Unlike typical Lewis acids that primarily activate the glycosyl donor, PtCl₄ engages in a more complex catalytic cycle by interacting with both the donor and the acceptor. nih.gov

PtCl₄ acts as a weak Lewis acid but possesses a high affinity for the hydroxyl groups of the glycosyl acceptor, a property attributed to its ligand-binding capacity. nih.gov This interaction forms a catalyst-acceptor adduct, which concurrently increases the nucleophilicity of the acceptor's oxygen atom and the acidity of its proton. This enhanced acidity is then sufficient to activate the trichloroacetimidate donor. The reaction proceeds through an Sₙ2-type transition state, which ensures high stereoselectivity. For example, an α-configured glycosyl donor will predominantly yield the β-configured glycoside product. nih.gov

Furthermore, the capacity of PtCl₄ for bidentate ligation is a key advantage for achieving regioselectivity. nih.gov When faced with polyol acceptors, such as those with 1,2-cis-diol or 1,2,3-triol moieties, the catalyst can bind to multiple hydroxyl groups, enhancing the nucleophilicity differences between them. This chelation effect directs the glycosylation to a specific position, allowing for highly regioselective transformations that are otherwise difficult to achieve. nih.gov

Iridium-Catalyzed Reactions

While 4-Methoxybenzyl 2,2,2-trichloroacetimidate is widely recognized for its role in the protection of alcohols, the broader class of trichloroacetimidates, particularly allylic variants, has been shown to be highly effective substrates in iridium-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com These reactions capitalize on the excellent leaving group ability of the trichloroacetamide moiety, which is crucial for enabling catalytic turnovers. organic-chemistry.org

A significant area of development has been the iridium-catalyzed allylic substitution, notably in the formation of carbon-fluorine bonds. organic-chemistry.org Research led by H.M. Nguyen demonstrated a rapid and highly regioselective method for allylic fluorination using an iridium catalyst in conjunction with allylic trichloroacetimidates and a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). organic-chemistry.orgnih.gov This reaction proceeds at room temperature and provides branched allylic fluorides with complete regioselectivity and in high yields. organic-chemistry.org

Mechanistic studies, combining experimental and computational approaches, have illuminated the critical role of the trichloroacetimidate group in this process. figshare.comamericanelements.com It functions not only as a potent leaving group but also as a ligand. Upon activation, a pentacoordinated π-allyl Ir(III) intermediate is formed, where the trichloroacetamide nitrogen coordinates to the iridium center. This coordination is vital for the reaction's success. Comparative studies have shown that other common allylic electrophiles, such as those with acetate (B1210297) or carbonate leaving groups, are ineffective or significantly less reactive under the same conditions, underscoring the unique advantage of the trichloroacetimidate. The methodology has proven tolerant of various functional groups and has been extended to the enantioselective fluorination of racemic secondary allylic trichloroacetimidates through dynamic kinetic asymmetric transformation (DYKAT). nih.govfigshare.com

Table 1: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates

| Feature | Description | Reference(s) |

| Catalyst System | Typically [Ir(COD)Cl]₂ with a phosphine (B1218219) or chiral diene ligand. | organic-chemistry.org, nih.gov, |

| Substrate | Allylic Trichloroacetimidates. | organic-chemistry.org |

| Nucleophile | Fluoride sources, e.g., Et₃N·3HF or [¹⁸F]KF·Kryptofix for PET imaging. | organic-chemistry.org |

| Key Transformation | Formation of C-F bonds via allylic substitution. | organic-chemistry.org |

| Regioselectivity | Excellent selectivity for the branched allylic fluoride product (>99:1). | organic-chemistry.org, figshare.com |

| Mechanism Insight | The trichloroacetimidate acts as both a leaving group and a ligand to the Ir(III) center. | |

| Key Advantage | Superior reactivity compared to other leaving groups like acetates or carbonates. |

Development of Novel Trichloroacetimidate Reagents and Variants

The fundamental structure of trichloroacetimidates, derived from an alcohol and trichloroacetonitrile (B146778), allows for extensive variation of the alcohol component, leading to the development of novel reagents with tailored applications in organic synthesis. uni-konstanz.desyr.edu These variants often serve as powerful tools for introducing functional groups, installing protecting groups, or acting as key intermediates in the synthesis of complex molecules. syr.edu

One major area of development involves creating trichloroacetimidates for use as specialized protecting groups. For instance, trichloroacetimidates derived from diphenylmethanol (B121723) and 9-fluorenol have been synthesized to introduce the diphenylmethyl (DPM) and 9-fluorenyl (Fl) protecting groups, respectively, onto hydroxyl functions. uni-konstanz.de

Furthermore, novel trichloroacetimidate reagents have been designed as integral parts of specific synthetic strategies. A notable example is the development of a C3a-trichloroacetimidate pyrroloindoline intermediate. syr.edu This reagent was created to enable a diversity-oriented synthesis of various pyrroloindoline-based natural products through displacement of the trichloroacetimidate by a range of carbon, oxygen, sulfur, and nitrogen nucleophiles under Lewis acid catalysis. syr.edu This approach provides rapid access to complex molecular scaffolds from a common precursor. syr.edu The rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides has also been explored as a convenient route to protected benzylic amines. acs.org

Perhaps the most significant and widespread variants are the glycosyl trichloroacetimidates. researchgate.net In this class of reagents, the alcohol component is a carbohydrate. These reagents are central to modern carbohydrate chemistry, particularly in the Schmidt glycosylation method for the stereoselective formation of glycosidic bonds. syr.edu The development of various glycosyl trichloroacetimidates, with different protecting groups on the sugar backbone, allows for the precise and controlled synthesis of complex oligosaccharides and glycoconjugates. researchgate.net

Table 2: Examples of Novel Trichloroacetimidate Reagents and Variants

| Reagent/Variant Class | Parent Alcohol/Precursor | Primary Application | Reference(s) |

| Diphenylmethyl (DPM) Trichloroacetimidate | Diphenylmethanol | Protection of hydroxyl groups. | uni-konstanz.de |

| 9-Fluorenyl (Fl) Trichloroacetimidate | 9-Fluorenol | Protection of hydroxyl groups. | uni-konstanz.de |

| C3a-Trichloroacetimidate Pyrroloindoline | C3a-hydroxy-pyrroloindoline | Diversity-oriented synthesis of pyrroloindoline alkaloids. | syr.edu |

| Glycosyl Trichloroacetimidates | Monosaccharides (e.g., glucose, galactose) | Stereoselective synthesis of O-glycosides (oligosaccharides). | researchgate.net |

| Phthalimidomethyl Trichloroacetimidate | N-(Hydroxymethyl)phthalimide | Protection of hydroxyl groups and rearrangement to amides. | uni-konstanz.de, acs.org |

| Allyl Trichloroacetimidate | Allyl alcohol | Substrate for Overman rearrangement and transition metal-catalyzed substitutions. | syr.edu |

Advanced Analytical and Computational Studies on 4 Methoxybenzyl 2,2,2 Trichloroacetimidate Reactions

Spectroscopic Probes for Reaction Intermediates (e.g., NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in-situ monitoring of reactions involving 4-methoxybenzyl 2,2,2-trichloroacetimidate, allowing for the direct observation of reactants, products, and, crucially, transient intermediates. fu-berlin.debeilstein-journals.orgchemrxiv.org By conducting reactions within an NMR tube, often at low temperatures to slow down reaction rates, it is possible to identify and characterize species that are too unstable to be isolated.

Diffusion-Ordered Spectroscopy (DOSY) NMR has emerged as a particularly insightful technique for studying complex reaction mixtures without the need for physical separation of the components. rsc.orgrsc.orgresearchgate.net DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. manchester.ac.ukvander-lingen.nl This method has been successfully applied to investigate glycosylation reactions involving trichloroacetimidate (B1259523) donors at low temperatures. rsc.orgresearchgate.net For instance, in analogous systems, low-temperature ¹H and ¹⁹F DOSY NMR have been utilized to analyze reactive intermediates in glycosylation reactions where a glycosyl trichloroacetimidate donor is activated by a catalyst. rsc.orgrsc.org This approach allows for the characterization of new glycosylation intermediates and provides insights into the acid-catalyzed glycosylation chemistry. rsc.orgrsc.org Although direct DOSY studies on this compound are not extensively reported, the principles can be readily applied to probe the formation of key intermediates, such as the activated imidate-catalyst complex or the p-methoxybenzyl oxocarbenium ion, and to differentiate them from other species in the reaction mixture based on their distinct diffusion coefficients. nih.govnih.gov

The following table illustrates the type of data that can be obtained from DOSY NMR experiments in the study of reaction intermediates.

| Species | Typical Chemical Shift Range (ppm) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Inferred Molecular Size |

| Starting Imidate | 8.0-8.5 (NH), 7.0-7.5 (Aryl), 5.0-5.5 (CH₂) | 10-12 | Monomeric |

| Activated Complex | Shifted signals, potential broadening | 5-7 | Larger, due to association with catalyst |

| Oxocarbenium Ion | Deshielded signals, highly transient | Not directly observable, inferred from products | Cationic intermediate |

| Product Ether | 7.0-7.5 (Aryl), 4.5-5.0 (CH₂) | 8-10 | Monomeric |

| Byproduct | Varies depending on byproduct | Varies | Varies |

Note: The diffusion coefficients are hypothetical and for illustrative purposes, as they are highly dependent on the solvent, temperature, and specific interacting species.

Kinetic Analyses of Reaction Pathways and Rate-Determining Steps

Kinetic studies are fundamental to understanding the mechanism of reactions involving this compound, providing quantitative data on reaction rates and the factors that influence them. By systematically varying the concentrations of the reactants and catalyst, and monitoring the reaction progress over time (often using techniques like in-situ NMR or chromatography), a rate law can be determined. whiterose.ac.uk This rate law provides crucial information about the molecularity of the rate-determining step.

For the protection of alcohols with this compound, kinetic analyses can help to distinguish between different possible mechanisms, such as Sₙ1-like and Sₙ2-like pathways. A first-order dependence on the concentration of the imidate and the catalyst, and a zero-order dependence on the alcohol concentration, would suggest that the formation of a reactive intermediate (e.g., an oxocarbenium ion) is the rate-determining step, characteristic of an Sₙ1-like mechanism. Conversely, a rate law that is first-order in the imidate, catalyst, and alcohol would imply that all three species are involved in the rate-determining step, consistent with an Sₙ2-like mechanism. nih.gov

While extensive kinetic data for the reactions of this compound are not broadly published, studies on analogous trichloroacetimidate-mediated glycosylations have shown that the nature of the solvent, the catalyst, and the nucleophilicity of the acceptor all play significant roles in the reaction kinetics. nih.gov

The following table outlines hypothetical rate data for the reaction of an alcohol with this compound, illustrating how kinetic analysis can elucidate the reaction order.

| Experiment | [Imidate] (M) | [Alcohol] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

From this hypothetical data, doubling the imidate concentration doubles the rate (first order in imidate), doubling the alcohol concentration has no effect on the rate (zero order in alcohol), and doubling the catalyst concentration doubles the rate (first order in catalyst). This would suggest a rate law of: Rate = k[Imidate][Catalyst], consistent with an Sₙ1-like mechanism where the formation of the reactive intermediate is the rate-determining step.

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Deuterium labeling is a powerful technique for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps in the rate-determining stage of a reaction through the kinetic isotope effect (KIE). libretexts.orglibretexts.org The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium) at the same position. princeton.eduwikipedia.orgnih.gov

In the context of reactions involving this compound, deuterium labeling can be used to investigate the nature of the transition state. For example, if the C-H bond of the benzylic methylene (B1212753) group were to be involved in the rate-determining step, replacing the hydrogen atoms with deuterium would be expected to result in a primary KIE (kH/kD > 1). libretexts.org However, in the more likely scenario where the cleavage of the C-O bond of the imidate is rate-determining, a secondary KIE might be observed. wikipedia.org

While specific deuterium labeling studies on this compound are not widely reported, such studies have been instrumental in understanding the mechanisms of other trichloroacetimidate reactions, such as glycosylations. nih.gov In these cases, deuterium labeling at the anomeric position of the sugar donor has been used to probe the degree of oxocarbenium ion character in the transition state. researchgate.net

The following table summarizes the expected kinetic isotope effects for different proposed mechanisms in reactions of this compound.

| Labeled Position | Proposed Mechanism | Expected kH/kD | Mechanistic Implication |

| Benzylic CH₂ | Sₙ1-like (C-O cleavage) | ~1.0 - 1.2 (secondary) | Rehybridization of carbon from sp³ to sp² in the transition state. |

| Benzylic CH₂ | E2-like (hypothetical) | > 2 (primary) | C-H bond breaking in the rate-determining step. |

| Imidate NH | Proton transfer step | Variable | Depends on the role of the proton transfer in the rate-determining step. |

Density Functional Theory (DFT) Calculations for Mechanistic and Selectivity Insights

Density Functional Theory (DFT) has become an indispensable tool for gaining a deeper understanding of the mechanisms and selectivities of chemical reactions at the molecular level. berkeley.edursc.orgrsc.orgyoutube.com For reactions involving this compound, DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. imist.marsc.org

In cases where this compound reacts with a chiral alcohol in the presence of a chiral catalyst, DFT calculations can be used to build computational models that explain the observed enantioselectivity. beilstein-journals.org By calculating the energies of the diastereomeric transition states leading to the two possible enantiomeric products, the preferred reaction pathway can be identified. The energy difference between these transition states can be related to the enantiomeric excess (ee) of the reaction. These models can take into account the non-covalent interactions between the substrate, catalyst, and imidate that are responsible for the stereochemical control.

DFT calculations allow for the detailed characterization of transition state structures, providing insights into the bonding changes that occur during the reaction. berkeley.eduyoutube.com For the reaction of this compound, DFT can be used to model the transition state for the cleavage of the C-O bond and the subsequent attack of the nucleophile. The calculated geometry of the transition state can reveal whether the reaction proceeds through an early or late transition state and the degree of charge separation.

Furthermore, by calculating the energies of all stationary points along the reaction coordinate, a complete reaction energy landscape can be constructed. imist.ma This energy profile provides a visual representation of the reaction mechanism, showing the relative energies of all intermediates and transition states, and allowing for the identification of the rate-determining step as the highest energy barrier in the pathway.

The following table presents hypothetical relative energies calculated by DFT for a reaction of this compound, illustrating the construction of a reaction energy profile.

| Species | Relative Energy (kcal/mol) |

| Reactants (Imidate + Alcohol + Catalyst) | 0.0 |

| Reactant Complex | -5.2 |

| Transition State 1 (TS1) | +15.8 |

| Intermediate (Oxocarbenium Ion Pair) | +10.3 |

| Transition State 2 (TS2) | +12.1 |

| Product Complex | -12.5 |

| Products (Ether + Byproduct + Catalyst) | -10.0 |

This hypothetical energy profile suggests a two-step mechanism with the formation of an intermediate. The rate-determining step would be the first step, as it has the highest energy barrier (TS1).

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Friendly Methodologies

A significant driver in modern synthetic chemistry is the development of "green" or environmentally friendly processes that minimize waste and reduce the use of hazardous materials. libretexts.orgiwu.edu Research related to the p-methoxybenzyl (PMB/PMP) protecting group, for which 4-methoxybenzyl 2,2,2-trichloroacetimidate is a key reagent, reflects this trend. ru.nl A primary focus has been on replacing harsh and toxic reagents traditionally used for deprotection, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), which is expensive, highly toxic, and required in large excesses. ru.nlru.nl

Recent advancements have identified cheaper and more environmentally benign oxidants for PMP group removal. ru.nl For instance, periodic acid and trichloroisocyanuric acid (TCCA) have been shown to be highly effective for N-deprotection, requiring only stoichiometric or even sub-stoichiometric amounts. ru.nl This shift away from heavy metal-based oxidants aligns with the principles of green chemistry by reducing hazardous waste. merck.comanton-paar.com

Furthermore, enzymatic methods represent a frontier in sustainable chemistry. ru.nl The use of laccases, a type of multi-copper oxidase, for the oxidative deprotection of PMP-protected amines is a notable development. ru.nlresearchgate.net This biocatalytic approach operates under mild, slightly acidic conditions and uses oxygen as the stoichiometric oxidant, producing water as the only byproduct, thus avoiding the formation of hazardous substances like hydrogen peroxide. ru.nl The scope of these enzymatic reactions can be expanded through the use of "mediators," which, after being oxidized by the laccase, carry out the substrate conversion, allowing both the enzyme and mediator to be used in catalytic amounts. ru.nl Such strategies are pivotal for making processes involving the PMP group more economically viable and scalable for industrial applications. ru.nl

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving this compound are critically dependent on the catalytic system employed. shell.comyoutube.com While the reagent is often used under acidic conditions for the protection of alcohols, research is expanding into novel catalytic approaches to improve reaction outcomes and broaden substrate scope. chemicalbook.comtcichemicals.com

The development of cooperative catalysis systems is a promising area. For example, singly protonated phenanthrolinium salts have been developed as effective cooperative catalysts for the coupling of glycosyl trichloroacetimidates with alcohols and amines. nih.gov These systems can activate both the donor and acceptor molecules simultaneously through a network of hydrogen bond interactions, leading to high yields and excellent stereoselectivity. nih.gov Kinetic studies have revealed that even the byproduct, trichloroacetamide (B1219227), can play a crucial role in influencing the reactivity and selectivity of the reaction, highlighting the complexity and potential for optimization within these systems. nih.gov

In addition to developing new catalysts for the protection step, innovative catalytic methods for deprotection are also being explored. As mentioned, laccases, often in combination with mediators, provide a catalytic and sustainable alternative for removing the PMP group. ru.nlresearchgate.net Another approach involves using catalytic amounts of Lewis acids like zirconium(IV) chloride for the efficient cleavage of PMB ethers and esters, offering a mild procedure that tolerates other acid-sensitive functional groups. researchgate.net The goal of this research is to create catalytic systems that are not only highly active but also highly selective, allowing for the preferential transformation of the target functional group while leaving other parts of a complex molecule untouched. shell.com

Application in Diversified Synthetic Targets and Medicinal Chemistry Programs

This compound is a vital tool in the synthesis of complex, biologically active molecules, and its applications in medicinal chemistry continue to expand. chemimpex.comjocpr.com The p-methoxybenzyl (PMB) group it installs is valued for its stability under a wide range of reaction conditions and the multiple orthogonal methods available for its removal. nih.gov This versatility makes it a "workhorse" protecting group in multi-step syntheses. nih.govnih.gov

The reagent has been instrumental in the synthesis of intermediates for complex natural products, such as bryostatins. sigmaaldrich.com Its ability to protect hydroxyl groups under mild acidic conditions is particularly valuable when dealing with sensitive substrates. tcichemicals.comscientificlabs.co.uk The PMP group is also increasingly used in asymmetric synthesis, for instance, in proline-catalyzed Mannich reactions where it is crucial for achieving high enantioselectivities. ru.nl

In medicinal chemistry, protecting group strategies are essential for the synthesis of bioactive compounds. jocpr.com The PMP group, installed via the trichloroacetimidate (B1259523), is used in the development of new drug candidates by enabling the modification of compounds to enhance their efficacy and bioavailability. chemimpex.com For example, it has been used in the synthesis of chiral α-trifluoromethylated amines and chiral syn- or anti-diamines, which are important building blocks for pharmaceuticals. sigmaaldrich.comresearchgate.net A significant advantage is the development of removable PMP protecting groups in cross-dehydrogenative coupling (CDC) reactions. This allows for the synthetic elaboration of the products after the coupling reaction, expanding the utility of CDC protocols and enabling the synthesis of enantioenriched drugs like praziquantel. rsc.org The ongoing exploration of its use in synthesizing diverse and complex molecular architectures ensures that this compound will remain a relevant and powerful reagent in synthetic and medicinal chemistry programs. chemimpex.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Methoxybenzyl 2,2,2-Trichloroacetimidate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles. Respiratory protection is mandatory if ventilation is insufficient .